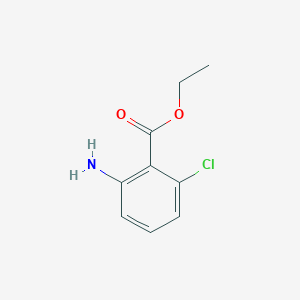

Ethyl 2-amino-6-chlorobenzoate

Description

Properties

IUPAC Name |

ethyl 2-amino-6-chlorobenzoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H10ClNO2/c1-2-13-9(12)8-6(10)4-3-5-7(8)11/h3-5H,2,11H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PKUFWXUXRIMHLM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=C(C=CC=C1Cl)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H10ClNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40569883 | |

| Record name | Ethyl 2-amino-6-chlorobenzoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40569883 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

199.63 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

172217-11-7 | |

| Record name | Ethyl 2-amino-6-chlorobenzoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40569883 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis and Properties of Ethyl 2-amino-6-chlorobenzoate

This technical guide provides a comprehensive overview of the synthesis and physicochemical properties of Ethyl 2-amino-6-chlorobenzoate, a valuable intermediate in the development of pharmaceuticals and other specialty chemicals. This document is intended for researchers, scientists, and professionals in the field of drug development and organic synthesis.

Introduction

Ethyl 2-amino-6-chlorobenzoate (CAS No. 172217-11-7) is a substituted aromatic ester.[1] Its structure, featuring an amino group, a chlorine atom, and an ethyl ester functionality on a benzene ring, makes it a versatile building block for the synthesis of more complex molecules. The strategic placement of these functional groups allows for a variety of chemical transformations, rendering it a key starting material in medicinal chemistry.

Physicochemical Properties

Table 1: Physicochemical Properties of Ethyl 2-amino-6-chlorobenzoate and its Precursor

| Property | Ethyl 2-amino-6-chlorobenzoate | 2-Amino-6-chlorobenzoic Acid |

| CAS Number | 172217-11-7[1] | 2148-56-3 |

| Molecular Formula | C₉H₁₀ClNO₂[1] | C₇H₆ClNO₂ |

| Molecular Weight | 199.63 g/mol [1] | 171.58 g/mol |

| Melting Point | Data not available | 140 °C |

| Boiling Point | Data not available | Data not available |

| Solubility | Data not available | Data not available |

| Storage Conditions | 2-8°C, inert atmosphere, protect from light[1] | Room temperature, protect from light and keep dry |

Synthesis of Ethyl 2-amino-6-chlorobenzoate

The primary method for the synthesis of Ethyl 2-amino-6-chlorobenzoate is the Fischer-Speier esterification of 2-Amino-6-chlorobenzoic acid. This acid-catalyzed reaction involves the treatment of the carboxylic acid with an excess of ethanol.

Reaction Principle

Fischer-Speier esterification is a reversible reaction. To drive the equilibrium towards the formation of the ester, a large excess of the alcohol (ethanol) is typically used.[2] The reaction is catalyzed by a strong acid, such as sulfuric acid or hydrochloric acid.[2] A crucial consideration for the esterification of aminobenzoic acids is the basicity of the amino group, which can be protonated by the acid catalyst. This necessitates the use of at least a stoichiometric amount of the acid to ensure a sufficient catalytic effect for the esterification to proceed.[2]

Experimental Protocol: Fischer-Speier Esterification

The following protocol is a generalized procedure adapted from the synthesis of a structurally similar compound, ethyl 2-amino-3-chlorobenzoate.[2]

Materials:

-

2-Amino-6-chlorobenzoic acid

-

Absolute ethanol (an excess, e.g., 10-20 molar equivalents)

-

Concentrated sulfuric acid (H₂SO₄)

-

Saturated sodium bicarbonate (NaHCO₃) solution

-

Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)

-

Organic solvent for extraction (e.g., ethyl acetate)

-

Deionized water

Procedure:

-

Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, suspend 2-Amino-6-chlorobenzoic acid in a large excess of absolute ethanol.

-

Acid Addition: While stirring, slowly and carefully add a stoichiometric amount of concentrated sulfuric acid to the suspension. The addition is exothermic, and a precipitate of the ammonium salt may form.

-

Reflux: Heat the reaction mixture to reflux and maintain it at this temperature. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

-

Work-up: Once the reaction is complete, cool the mixture to room temperature.

-

Neutralization: Slowly pour the cooled reaction mixture into a beaker containing ice-cold water. Carefully neutralize the acidic solution by the dropwise addition of a saturated sodium bicarbonate solution until the effervescence ceases and the pH is neutral or slightly basic.

-

Extraction: Transfer the neutralized mixture to a separatory funnel and extract the product with a suitable organic solvent, such as ethyl acetate.

-

Washing: Wash the organic layer sequentially with water and brine.

-

Drying: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.

-

Solvent Removal: Filter off the drying agent and remove the solvent from the filtrate under reduced pressure using a rotary evaporator to obtain the crude Ethyl 2-amino-6-chlorobenzoate.

-

Purification: The crude product can be further purified by recrystallization or column chromatography if necessary.

Spectral Data

Detailed experimental spectral data for Ethyl 2-amino-6-chlorobenzoate are not widely published. However, based on its structure, the expected spectral characteristics are outlined below.

Table 2: Predicted Spectral Data for Ethyl 2-amino-6-chlorobenzoate

| Technique | Expected Features |

| ¹H NMR | Signals corresponding to the ethyl group (a quartet and a triplet), aromatic protons, and the amino group protons. The chemical shifts of the aromatic protons will be influenced by the positions of the amino, chloro, and ester groups. |

| ¹³C NMR | Resonances for the carbonyl carbon of the ester, the two carbons of the ethyl group, and the six carbons of the aromatic ring. |

| IR Spectroscopy | Characteristic absorption bands for the N-H stretching of the primary amine, C=O stretching of the ester, C-O stretching, and aromatic C-H and C=C stretching. |

| Mass Spectrometry | A molecular ion peak corresponding to the molecular weight of the compound (199.63 g/mol ), along with characteristic fragmentation patterns. The isotopic pattern of chlorine (³⁵Cl and ³⁷Cl) should be observable. |

Visualization of the Synthesis Workflow

The synthesis of Ethyl 2-amino-6-chlorobenzoate via Fischer-Speier esterification can be represented by the following workflow diagram.

Conclusion

This technical guide has detailed the synthesis and known properties of Ethyl 2-amino-6-chlorobenzoate. The Fischer-Speier esterification of 2-Amino-6-chlorobenzoic acid stands as the most direct and viable route for its preparation. While a comprehensive set of experimental physical and spectral data for the final product remains to be fully documented in publicly accessible literature, this guide provides a robust framework for its synthesis and characterization based on established chemical principles and data from closely related compounds. Further research is warranted to fully elucidate the experimental properties of this important synthetic intermediate.

References

An In-depth Technical Guide to Ethyl 2-amino-6-chlorobenzoate

Introduction

Ethyl 2-amino-6-chlorobenzoate (CAS No. 172217-11-7) is a substituted aromatic compound belonging to the class of aminobenzoic acid esters.[1][2] Its molecular structure, featuring an ethyl ester, an amino group, and a chlorine atom positioned on a benzene ring, makes it a valuable and versatile building block in organic synthesis. The strategic placement of these functional groups provides multiple reactive sites for constructing more complex molecules. This guide provides a comprehensive technical profile of Ethyl 2-amino-6-chlorobenzoate, detailing its chemical properties, a representative synthetic protocol, key applications in research and development, and essential safety information for laboratory professionals.

Chemical Profile and Properties

The fundamental identifiers for Ethyl 2-amino-6-chlorobenzoate are summarized below.

| Identifier | Value |

| CAS Number | 172217-11-7[1] |

| Molecular Formula | C₉H₁₀ClNO₂ |

| Molecular Weight | 199.63 g/mol |

While specific, experimentally verified physical data for Ethyl 2-amino-6-chlorobenzoate is not widely published, the properties of its parent acid and a constitutional isomer provide valuable reference points.

| Property | 2-Amino-6-chlorobenzoic acid (Precursor) | Ethyl 4-amino-2-chlorobenzoate (Isomer) |

| Molecular Weight | 171.58 g/mol [3] | 199.63 g/mol [4] |

| Melting Point | 140 °C[3] | 226 °C[4] |

| Density | Not Available | 1.262 g/cm³[4] |

| Solubility | Not Available | Very slightly soluble (0.38 g/L at 25 °C)[4] |

Spectroscopic Data Analysis

Detailed spectroscopic data for Ethyl 2-amino-6-chlorobenzoate is not available. However, based on its structure, the following characteristic signals can be predicted:

-

¹H NMR: The spectrum would feature a triplet and a quartet in the upfield region, corresponding to the methyl and methylene protons of the ethyl group, respectively. Several signals in the aromatic region would correspond to the protons on the benzene ring. A broad singlet for the -NH₂ protons would also be expected.

-

¹³C NMR: The spectrum would show distinct signals for the two carbons of the ethyl group, the ester carbonyl carbon, and the six aromatic carbons, with their chemical shifts influenced by the attached substituents (-NH₂, -Cl, -COOEt).

-

Infrared (IR) Spectroscopy: Key absorption bands would include N-H stretching vibrations for the primary amine (typically 3300-3500 cm⁻¹), a strong C=O stretching vibration for the ester group (around 1700-1730 cm⁻¹), and C-Cl stretching in the fingerprint region.

-

Mass Spectrometry (MS): The mass spectrum would show a molecular ion peak (M⁺) corresponding to the compound's molecular weight. The isotopic pattern of chlorine (³⁵Cl and ³⁷Cl in an approximate 3:1 ratio) would result in a characteristic M+2 peak.

Synthesis and Reactivity

Ethyl 2-amino-6-chlorobenzoate is typically synthesized via the esterification of its corresponding carboxylic acid, 2-amino-6-chlorobenzoic acid. The Fischer esterification method, using an alcohol in the presence of a strong acid catalyst, is a common and effective route.

Experimental Protocol: Synthesis of Ethyl 2-amino-6-chlorobenzoate via Fischer Esterification

This protocol is a representative method adapted from standard esterification procedures for similar aminobenzoic acids.[5]

Materials:

-

2-Amino-6-chlorobenzoic acid

-

Absolute Ethanol (EtOH)

-

Concentrated Sulfuric Acid (H₂SO₄)

-

Saturated Sodium Bicarbonate (NaHCO₃) solution

-

Anhydrous Sodium Sulfate (Na₂SO₄)

-

Ethyl Acetate

-

Deionized water

-

Round-bottom flask with reflux condenser

-

Magnetic stirrer with heating plate

-

Separatory funnel

-

Rotary evaporator

Procedure:

-

Reaction Setup: Suspend 2-amino-6-chlorobenzoic acid (1 equivalent) in an excess of absolute ethanol (e.g., 10-20 mL per gram of acid) in a round-bottom flask.

-

Catalyst Addition: While stirring, carefully and slowly add a catalytic amount of concentrated sulfuric acid (approximately 5-10% of the acid's molar equivalent) to the suspension.

-

Reflux: Attach a reflux condenser and heat the mixture to reflux using a heating mantle. Maintain the reflux for several hours (e.g., 4-8 hours), monitoring the reaction's progress via Thin Layer Chromatography (TLC).

-

Work-up: After the reaction is complete, allow the mixture to cool to room temperature. Reduce the volume of ethanol using a rotary evaporator.

-

Neutralization: Dilute the residue with ethyl acetate and transfer it to a separatory funnel. Carefully wash the organic layer with a saturated sodium bicarbonate solution to neutralize the excess acid. Wash subsequently with deionized water and brine.

-

Drying and Isolation: Dry the organic layer over anhydrous sodium sulfate. Filter off the drying agent and concentrate the filtrate under reduced pressure to yield the crude product.

-

Purification: If necessary, purify the crude Ethyl 2-amino-6-chlorobenzoate by recrystallization or column chromatography to obtain the final, pure compound.

Applications in Drug Development and Research

Ethyl 2-amino-6-chlorobenzoate is a key intermediate in the synthesis of complex organic molecules. Its utility stems from the presence of three distinct functional groups that can be selectively modified.

-

Building Block for Heterocycles: The amino and chloro groups are precursors for building fused heterocyclic ring systems, which are common scaffolds in many pharmacologically active compounds.[6] For example, it can participate in reactions like the Ullmann condensation or cyclization reactions to form quinazolinones and benzothiazoles.[7][8]

-

Pharmaceutical Synthesis: As an analog of other aminobenzoic acids, this compound is a valuable starting material for creating libraries of novel compounds for drug discovery screening.[9][10] The ester group can be hydrolyzed back to a carboxylic acid or converted to an amide, providing further diversification points.

-

Fine Chemicals: Beyond pharmaceuticals, it serves as a precursor in the synthesis of dyes, agrochemicals, and other specialty chemicals where a substituted aniline core is required.[11]

Safety and Handling

Based on safety data sheets for structurally related compounds like 2-amino-6-chlorobenzoic acid and its methyl ester, Ethyl 2-amino-6-chlorobenzoate should be handled with care.[12][13] The following table summarizes the expected hazards.

| Hazard Type | GHS Statement |

| Acute Toxicity | H302: Harmful if swallowed[13][14] |

| Skin Corrosion/Irritation | H315: Causes skin irritation[13][14] |

| Eye Damage/Irritation | H318/H319: Causes serious eye damage/irritation[13][14] |

| Respiratory Irritation | H335: May cause respiratory irritation[13] |

| Aquatic Hazard | H402: Harmful to aquatic life[14] |

Handling and First Aid

-

Prevention: Wash hands thoroughly after handling. Wear protective gloves, clothing, and eye/face protection. Avoid breathing dust and use only in a well-ventilated area.[12][13]

-

Response:

-

If Swallowed: Call a POISON CENTER or doctor if you feel unwell. Rinse mouth.[14]

-

If on Skin: Wash with plenty of soap and water. If irritation occurs, seek medical attention.[12]

-

If in Eyes: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing and seek immediate medical attention.[12][14]

-

If Inhaled: Remove person to fresh air and keep comfortable for breathing.[13]

-

-

Storage: Store in a well-ventilated place. Keep the container tightly closed and store locked up.[12][13]

-

Disposal: Dispose of contents/container to an approved waste disposal plant in accordance with local regulations.[13][14]

References

- 1. 172217-11-7|Ethyl 2-amino-6-chlorobenzoate|BLD Pharm [bldpharm.com]

- 2. 2abiotech.net [2abiotech.net]

- 3. biosynth.com [biosynth.com]

- 4. CAS # 16017-69-9, Ethyl 4-amino-2-chlorobenzoate, 4-Amino-2-chlorobenzoic acid ethyl ester - chemBlink [ww.chemblink.com]

- 5. researchgate.net [researchgate.net]

- 6. nbinno.com [nbinno.com]

- 7. Novel 2-Aminobenzothiazole Derivatives: Docking, Synthesis, and Biological Evaluation as Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. Page loading... [guidechem.com]

- 10. mdpi.com [mdpi.com]

- 11. nbinno.com [nbinno.com]

- 12. fishersci.com [fishersci.com]

- 13. echemi.com [echemi.com]

- 14. sigmaaldrich.com [sigmaaldrich.com]

An In-depth Technical Guide to the Characterization of Ethyl 2-amino-6-chlorobenzoate

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the characterization of Ethyl 2-amino-6-chlorobenzoate, a key chemical intermediate. Due to the limited availability of direct experimental data for this specific compound, this guide leverages data from closely related analogs, including 2-amino-6-chlorobenzoic acid and ethyl 2-chlorobenzoate, to provide a thorough and well-rounded characterization. All data derived from analogous compounds are clearly indicated.

Physicochemical Properties

Table 1: Physicochemical Data of Ethyl 2-amino-6-chlorobenzoate and Related Compounds

| Property | Value | Source/Analog |

| Molecular Formula | C₉H₁₀ClNO₂ | Direct |

| Molecular Weight | 199.63 g/mol | Direct[1] |

| Melting Point | Data not available | - |

| Boiling Point | Data not available | - |

| Analog: 2-Amino-6-chlorobenzoic acid Melting Point | 138-140 °C | [2] |

| Analog: Ethyl 2-chlorobenzoate Boiling Point | 243 °C | [3] |

Spectroscopic Characterization

Spectroscopic analysis is essential for the structural elucidation and confirmation of Ethyl 2-amino-6-chlorobenzoate. While experimental spectra for the title compound are not publicly available, the expected spectral characteristics can be inferred from its structural components and data from analogous compounds.

2.1. Nuclear Magnetic Resonance (NMR) Spectroscopy

-

¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the ethyl group (a triplet and a quartet) and the aromatic protons. The chemical shifts of the aromatic protons will be influenced by the electron-donating amino group and the electron-withdrawing chloro and ester groups.

-

¹³C NMR: The carbon NMR spectrum will display signals for the two carbons of the ethyl group, the carbonyl carbon of the ester, and the six carbons of the benzene ring. The positions of the aromatic carbon signals will be dictated by the substitution pattern.

Table 2: Predicted ¹H and ¹³C NMR Chemical Shifts for Ethyl 2-amino-6-chlorobenzoate (Based on Analog Data)

| ¹H NMR | Predicted δ (ppm) | ¹³C NMR | Predicted δ (ppm) |

| Ethyl -CH₃ | ~1.3 | Ethyl -CH₃ | ~14 |

| Ethyl -CH₂ | ~4.3 | Ethyl -CH₂ | ~61 |

| Aromatic-H | 6.5 - 7.5 | Aromatic C-NH₂ | ~148 |

| NH₂ | Broad signal | Aromatic C-Cl | ~130 |

| Aromatic C-COOEt | ~132 | ||

| Aromatic C-H | 115 - 130 | ||

| Carbonyl C=O | ~167 |

Note: Predicted values are based on typical chemical shifts for similar functional groups and data from analogs such as ethyl 4-aminobenzoate.[4]

2.2. Infrared (IR) Spectroscopy

The IR spectrum will exhibit characteristic absorption bands corresponding to the functional groups present in the molecule.

Table 3: Expected Infrared Absorption Bands for Ethyl 2-amino-6-chlorobenzoate

| Functional Group | Characteristic Absorption (cm⁻¹) |

| N-H Stretch (Amino) | 3300 - 3500 (two bands) |

| C-H Stretch (Aromatic) | 3000 - 3100 |

| C-H Stretch (Aliphatic) | 2850 - 3000 |

| C=O Stretch (Ester) | 1700 - 1730 |

| C=C Stretch (Aromatic) | 1450 - 1600 |

| C-O Stretch (Ester) | 1100 - 1300 |

| C-Cl Stretch | 600 - 800 |

Note: Expected ranges are based on standard IR correlation tables.[5]

2.3. Mass Spectrometry (MS)

Mass spectrometry will provide information about the molecular weight and fragmentation pattern of the compound. The molecular ion peak (M⁺) is expected at m/z 199 (for ³⁵Cl) and 201 (for ³⁷Cl) in a roughly 3:1 ratio.

Table 4: Predicted Key Fragments in the Mass Spectrum of Ethyl 2-amino-6-chlorobenzoate

| m/z | Fragment |

| 199/201 | [M]⁺ (Molecular ion) |

| 154/156 | [M - OCH₂CH₃]⁺ |

| 126/128 | [M - COOCH₂CH₃]⁺ |

Note: Fragmentation patterns are predicted based on the structure and common fragmentation pathways of esters and aromatic compounds.[6][7]

Experimental Protocols

3.1. Synthesis: Fischer-Speier Esterification of 2-Amino-6-chlorobenzoic Acid

This protocol describes a general and robust method for the synthesis of Ethyl 2-amino-6-chlorobenzoate.[8][9]

Materials:

-

2-Amino-6-chlorobenzoic acid

-

Absolute Ethanol

-

Concentrated Sulfuric Acid

-

10% Sodium Carbonate solution

-

Saturated Sodium Chloride (brine) solution

-

Anhydrous Magnesium Sulfate

-

Ethyl Acetate

-

Deionized Water

Procedure:

-

In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, suspend 2-amino-6-chlorobenzoic acid (1 equivalent) in an excess of absolute ethanol (10-20 equivalents).

-

Slowly add concentrated sulfuric acid (1.1 equivalents) dropwise to the stirred suspension at room temperature. The addition is exothermic and may cause the precipitation of the aminobenzoic acid salt.

-

Heat the reaction mixture to reflux and maintain for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

After completion, cool the mixture to room temperature and remove the excess ethanol under reduced pressure.

-

Neutralize the residue by slowly adding 10% aqueous sodium carbonate solution until the pH is approximately 8.

-

Extract the aqueous layer with ethyl acetate (3 x 50 mL).

-

Combine the organic layers and wash with brine (2 x 30 mL).

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

-

Purify the crude Ethyl 2-amino-6-chlorobenzoate by column chromatography on silica gel using a hexane-ethyl acetate gradient.

3.2. Analytical Characterization

The identity and purity of the synthesized Ethyl 2-amino-6-chlorobenzoate should be confirmed using the following analytical techniques:

-

NMR Spectroscopy: ¹H and ¹³C NMR spectra should be recorded to confirm the structure.

-

Infrared Spectroscopy: An IR spectrum should be obtained to verify the presence of the key functional groups.

-

Mass Spectrometry: High-resolution mass spectrometry (HRMS) should be used to confirm the elemental composition.

-

High-Performance Liquid Chromatography (HPLC): HPLC analysis is recommended to determine the purity of the final compound.

Potential Biological Activity and Signaling Pathway

Derivatives of aminobenzoic acid are known to exhibit a range of biological activities, including local anesthetic and antifungal properties.[10][11] The ester functional group, as present in Ethyl 2-amino-6-chlorobenzoate, is a common feature in many local anesthetic drugs like procaine and benzocaine.[2]

4.1. Mechanism of Action as a Local Anesthetic

Local anesthetics primarily function by blocking voltage-gated sodium channels in the neuronal cell membrane.[12] By inhibiting the influx of sodium ions, they prevent the depolarization of the nerve fiber, thereby blocking the initiation and propagation of action potentials. This leads to a loss of sensation in the area supplied by the nerve.

References

- 1. ahajournals.org [ahajournals.org]

- 2. Procaine - Wikipedia [en.wikipedia.org]

- 3. rsc.org [rsc.org]

- 4. rsc.org [rsc.org]

- 5. uanlch.vscht.cz [uanlch.vscht.cz]

- 6. researchgate.net [researchgate.net]

- 7. chem.libretexts.org [chem.libretexts.org]

- 8. benchchem.com [benchchem.com]

- 9. Fischer Esterification [organic-chemistry.org]

- 10. The local anesthetic, n-butyl-p-aminobenzoate, reduces rat sensory neuron excitability by differential actions on fast and slow Na+ current components - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Antifungal and Antibiofilm Activities of 2-Aminobenzoic Acid Derivatives Against a Clinical Ocular Candida albicans Isolate for Biomedical Applications | MDPI [mdpi.com]

- 12. Local anesthetic - Wikipedia [en.wikipedia.org]

An In-depth Technical Guide to Ethyl 2-amino-6-chlorobenzoate (CAS: 172217-11-7)

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ethyl 2-amino-6-chlorobenzoate is a substituted anthranilate derivative with the CAS number 172217-11-7. Its chemical structure, featuring an ethyl ester, an amino group, and a chlorine atom on the benzene ring, makes it a valuable building block in organic synthesis. This guide provides a comprehensive overview of its chemical properties, synthesis, spectroscopic data, and potential applications in drug discovery and development, with a focus on experimental details and data presentation.

Chemical and Physical Properties

Ethyl 2-amino-6-chlorobenzoate is a solid at room temperature. Its key chemical and physical properties are summarized in the table below.

| Property | Value | Reference |

| CAS Number | 172217-11-7 | N/A |

| Molecular Formula | C₉H₁₀ClNO₂ | [1] |

| Molecular Weight | 199.63 g/mol | [1] |

| Appearance | Solid | N/A |

| LogP | 2.68 | [2] |

| PSA (Polar Surface Area) | 52.32 Ų | [2] |

| SMILES | CCOC(=O)c1c(N)cccc1Cl | [1] |

| InChIKey | PKUFWXUXRIMHLM-UHFFFAOYSA-N | [2] |

Synthesis

A common and practical method for the synthesis of Ethyl 2-amino-6-chlorobenzoate is the Fischer esterification of its corresponding carboxylic acid, 2-amino-6-chlorobenzoic acid.

Experimental Protocol: Fischer Esterification

This protocol describes the conversion of 2-amino-6-chlorobenzoic acid to Ethyl 2-amino-6-chlorobenzoate.

Materials:

-

2-amino-6-chlorobenzoic acid

-

Absolute Ethanol (EtOH)

-

Concentrated Sulfuric Acid (H₂SO₄)

-

Saturated sodium bicarbonate (NaHCO₃) solution

-

Brine (saturated NaCl solution)

-

Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)

-

Ethyl acetate

-

Round-bottom flask

-

Reflux condenser

-

Magnetic stirrer and heating mantle

-

Separatory funnel

-

Rotary evaporator

Procedure:

-

In a round-bottom flask, suspend 2-amino-6-chlorobenzoic acid (1.0 equivalent) in an excess of absolute ethanol (e.g., 10-20 equivalents).

-

With stirring, slowly add a catalytic amount of concentrated sulfuric acid (e.g., 0.1-0.2 equivalents) to the suspension. The addition is exothermic, and a precipitate of the ammonium salt may form.

-

Attach a reflux condenser and heat the mixture to reflux with vigorous stirring.

-

Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.

-

Cool the reaction mixture to room temperature and remove the excess ethanol using a rotary evaporator.

-

Dissolve the residue in ethyl acetate and transfer to a separatory funnel.

-

Carefully wash the organic layer with saturated sodium bicarbonate solution to neutralize the acid catalyst.

-

Wash the organic layer with brine.

-

Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude Ethyl 2-amino-6-chlorobenzoate.

-

The crude product can be further purified by column chromatography on silica gel if necessary.

Spectroscopic Data

| Spectroscopy | Expected Features |

| ¹H NMR | Signals corresponding to the ethyl group (triplet and quartet), aromatic protons, and the amino group protons. |

| ¹³C NMR | Resonances for the ethyl group carbons, aromatic carbons (including those attached to the amino, chloro, and ester groups), and the carbonyl carbon of the ester. |

| FT-IR (cm⁻¹) | Characteristic peaks for N-H stretching (amine), C=O stretching (ester), C-O stretching (ester), and C-Cl stretching. Aromatic C-H and C=C stretching bands are also expected. |

| Mass Spec (m/z) | A molecular ion peak corresponding to the molecular weight (199.63), and fragmentation patterns typical of an ethyl ester and a chlorinated aromatic compound. |

Applications in Drug Discovery and Development

Ethyl 2-amino-6-chlorobenzoate is a versatile intermediate in the synthesis of more complex molecules, particularly in the pharmaceutical industry. Its functional groups allow for a variety of chemical modifications.

Potential Biological Activity

While direct biological studies on Ethyl 2-amino-6-chlorobenzoate are limited, research on structurally related compounds provides insights into its potential therapeutic applications. Derivatives of 2-aminobenzothiazoles, which share a similar structural motif, have been reported to exhibit a range of biological activities, including anticancer and antimicrobial effects.

Notably, the structural isomer, 2-amino-3-chlorobenzoic acid, isolated from Streptomyces coelicolor, has demonstrated potent antibacterial activity against methicillin-resistant Staphylococcus aureus (MRSA) and cytotoxic effects against human breast cancer cell lines. This activity is suggested to be mediated through the modulation of the PI3K/AKT signaling pathway, a critical pathway in cancer cell proliferation and survival.

Synthetic Utility

The amino group of Ethyl 2-amino-6-chlorobenzoate is a key site for derivatization. It can undergo various reactions, such as acylation, alkylation, and condensation, to introduce diverse functionalities. The chloro substituent can participate in cross-coupling reactions, like the Suzuki-Miyaura coupling, to form carbon-carbon bonds and build more complex molecular scaffolds.

Safety and Handling

As with any chemical reagent, proper safety precautions should be taken when handling Ethyl 2-amino-6-chlorobenzoate. It is advisable to consult the Safety Data Sheet (SDS) provided by the supplier for detailed information on hazards, handling, storage, and disposal. In general, it should be handled in a well-ventilated area, and personal protective equipment (PPE) such as gloves, safety glasses, and a lab coat should be worn.

Conclusion

Ethyl 2-amino-6-chlorobenzoate is a valuable and versatile building block for organic synthesis, particularly in the field of medicinal chemistry. Its potential for derivatization and the biological activities observed in structurally related compounds suggest that it could be a useful scaffold for the development of novel therapeutic agents. Further research into its direct biological effects and its application in the synthesis of specific drug candidates is warranted. This guide provides a foundational understanding of this compound for researchers and developers in the pharmaceutical sciences.

References

An In-depth Technical Guide to the Molecular Structure of Ethyl 2-amino-6-chlorobenzoate

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the molecular structure, properties, and synthesis of Ethyl 2-amino-6-chlorobenzoate (CAS No. 172217-11-7). This compound is a valuable intermediate in organic synthesis, particularly in the development of pharmaceuticals and other bioactive molecules. This document outlines its physicochemical properties, provides a detailed experimental protocol for its synthesis via Fischer esterification, and includes a visual representation of the synthetic workflow.

Molecular Structure and Properties

Ethyl 2-amino-6-chlorobenzoate possesses a benzene ring substituted with an amino group at the 2-position, a chlorine atom at the 6-position, and an ethyl ester at the 1-position. The presence of these functional groups imparts specific reactivity and physical characteristics to the molecule, making it a versatile building block in medicinal chemistry.

Physicochemical Properties

Quantitative data for Ethyl 2-amino-6-chlorobenzoate is summarized below. Please note that while some properties are predicted based on computational models, experimental validation is recommended.

| Property | Value | Source |

| CAS Number | 172217-11-7 | [1] |

| Molecular Formula | C₉H₁₀ClNO₂ | [2] |

| Molecular Weight | 199.63 g/mol | [2] |

| Predicted LogP | 2.68 | [2] |

| Predicted Polar Surface Area (PSA) | 52.32 Ų | [2] |

| Predicted Boiling Point | N/A | [2] |

| Predicted Melting Point | N/A | [2] |

| Predicted Flash Point | N/A | [2] |

Spectroscopic Data (Predicted/Placeholder)

¹H NMR (Proton Nuclear Magnetic Resonance) Spectroscopy

| Chemical Shift (ppm) | Multiplicity | Integration | Assignment |

| Predicted | |||

| ~ 1.3-1.4 | Triplet | 3H | -CH₂CH₃ |

| ~ 4.3-4.4 | Quartet | 2H | -CH₂ CH₃ |

| ~ 4.5-5.0 | Broad Singlet | 2H | -NH₂ |

| ~ 6.6-7.3 | Multiplet | 3H | Aromatic Protons |

¹³C NMR (Carbon-13 Nuclear Magnetic Resonance) Spectroscopy

| Chemical Shift (ppm) | Assignment |

| Predicted | |

| ~ 14 | -CH₂C H₃ |

| ~ 61 | -C H₂CH₃ |

| ~ 110-150 | Aromatic Carbons |

| ~ 167 | C =O (Ester) |

IR (Infrared) Spectroscopy

| Wavenumber (cm⁻¹) | Functional Group Assignment |

| Predicted | |

| 3400-3200 | N-H Stretch (Amino) |

| 3000-2850 | C-H Stretch (Aliphatic) |

| ~ 1720 | C=O Stretch (Ester) |

| ~ 1600, 1450 | C=C Stretch (Aromatic) |

| ~ 1250 | C-O Stretch (Ester) |

| ~ 750 | C-Cl Stretch |

Mass Spectrometry (MS)

| m/z | Fragmentation Pattern |

| Predicted | |

| 199/201 | [M]⁺/ [M+2]⁺ (presence of Cl) |

| 154/156 | [M - OCH₂CH₃]⁺ |

| 126/128 | [M - COOCH₂CH₃]⁺ |

Synthesis of Ethyl 2-amino-6-chlorobenzoate

The most common and direct method for the synthesis of Ethyl 2-amino-6-chlorobenzoate is the Fischer-Speier esterification of 2-amino-6-chlorobenzoic acid with ethanol in the presence of a strong acid catalyst.

Experimental Protocol: Fischer-Speier Esterification

This protocol is adapted from established procedures for the esterification of similar aminobenzoic acids.[3][4][5][6]

Materials and Reagents:

-

2-amino-6-chlorobenzoic acid

-

Absolute Ethanol (reagent grade)

-

Concentrated Sulfuric Acid (H₂SO₄)

-

Saturated Sodium Bicarbonate (NaHCO₃) solution

-

Anhydrous Sodium Sulfate (Na₂SO₄) or Magnesium Sulfate (MgSO₄)

-

Ethyl Acetate (reagent grade)

-

Deionized Water

-

Round-bottom flask

-

Reflux condenser

-

Magnetic stirrer and stir bar

-

Heating mantle

-

Separatory funnel

-

Rotary evaporator

Procedure:

-

Reaction Setup: In a clean, dry round-bottom flask, suspend 2-amino-6-chlorobenzoic acid (1.0 equivalent) in an excess of absolute ethanol (10-20 equivalents). The ethanol serves as both the reactant and the solvent.

-

Catalyst Addition: While stirring the mixture at room temperature, slowly and carefully add concentrated sulfuric acid (1.0-1.5 equivalents) dropwise. The amino group of the starting material will be protonated by the acid, so a stoichiometric amount of acid is necessary. An exothermic reaction may be observed.

-

Reflux: Attach a reflux condenser to the flask and heat the mixture to a gentle reflux (boiling point of ethanol is ~78°C) using a heating mantle. Continue refluxing for 4-6 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

-

Work-up:

-

Allow the reaction mixture to cool to room temperature.

-

Carefully pour the cooled mixture into a beaker containing ice-cold water.

-

Slowly neutralize the acidic solution by adding a saturated solution of sodium bicarbonate until the effervescence ceases and the pH is neutral to slightly basic (pH 7-8).

-

Transfer the mixture to a separatory funnel and extract the aqueous layer with ethyl acetate (3 x 50 mL).

-

Combine the organic layers and wash with brine (saturated NaCl solution).

-

Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.

-

-

Isolation and Purification:

-

Filter off the drying agent.

-

Remove the solvent under reduced pressure using a rotary evaporator to yield the crude Ethyl 2-amino-6-chlorobenzoate.

-

The crude product can be further purified by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes).

-

-

Characterization: The purified product should be characterized by ¹H NMR, ¹³C NMR, IR, and mass spectrometry to confirm its identity and purity.

Visualizations

Synthesis Workflow

The following diagram illustrates the key stages of the Fischer-Speier esterification for the synthesis of Ethyl 2-amino-6-chlorobenzoate.

Caption: Synthesis of Ethyl 2-amino-6-chlorobenzoate.

Conclusion

Ethyl 2-amino-6-chlorobenzoate is a key synthetic intermediate with significant potential in drug discovery and development. This guide provides a foundational understanding of its molecular structure, properties, and a detailed protocol for its synthesis. The provided information is intended to support researchers and scientists in their endeavors to utilize this versatile molecule in the creation of novel chemical entities. Experimental verification of the predicted data is strongly encouraged to ensure accuracy in research applications.

References

- 1. Ethyl 2-Amino-6-Chlorobenzoate-ECHO CHEMICAL CO., LTD. [echochemical.com]

- 2. CAS:172217-11-7 FT-0762314 ethyl 2-amino-6-chlorobenzoate Product Detail Information [finetechchem.com]

- 3. benchchem.com [benchchem.com]

- 4. Fischer Esterification-Typical Procedures - operachem [operachem.com]

- 5. researchgate.net [researchgate.net]

- 6. benchchem.com [benchchem.com]

Spectroscopic Profile of Ethyl 2-amino-6-chlorobenzoate: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the expected spectroscopic data for Ethyl 2-amino-6-chlorobenzoate. Due to the limited availability of published experimental spectra for this specific compound, this guide presents predicted data based on the analysis of structurally related molecules. The information herein is intended to serve as a reference for researchers involved in the synthesis, characterization, and application of this and similar chemical entities.

Predicted Spectroscopic Data

The following tables summarize the anticipated spectroscopic data for Ethyl 2-amino-6-chlorobenzoate. These predictions are derived from established principles of spectroscopy and data from analogous compounds, including various substituted aminobenzoates and chlorobenzoates.

Table 1: Predicted ¹H NMR Spectroscopic Data (Solvent: CDCl₃, Reference: TMS)

| Chemical Shift (δ, ppm) | Multiplicity | Number of Protons | Assignment |

| ~ 7.2 - 7.4 | Triplet | 1 | Aromatic H (C4-H) |

| ~ 6.7 - 6.9 | Doublet | 1 | Aromatic H (C5-H) |

| ~ 6.6 - 6.8 | Doublet | 1 | Aromatic H (C3-H) |

| ~ 4.8 (broad) | Singlet | 2 | -NH₂ |

| ~ 4.3 | Quartet | 2 | -OCH₂CH₃ |

| ~ 1.3 | Triplet | 3 | -OCH₂CH₃ |

Table 2: Predicted ¹³C NMR Spectroscopic Data (Solvent: CDCl₃)

| Chemical Shift (δ, ppm) | Assignment |

| ~ 167 | C=O (Ester) |

| ~ 148 | C-NH₂ |

| ~ 135 | C-Cl |

| ~ 132 | Aromatic CH |

| ~ 118 | Aromatic CH |

| ~ 116 | Aromatic C (quaternary) |

| ~ 115 | Aromatic CH |

| ~ 61 | -OCH₂CH₃ |

| ~ 14 | -OCH₂CH₃ |

Table 3: Predicted Infrared (IR) Spectroscopic Data

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| 3450 - 3300 | Medium, Sharp | N-H stretch (asymmetric and symmetric) |

| 3080 - 3020 | Medium | Aromatic C-H stretch |

| 2980 - 2850 | Medium | Aliphatic C-H stretch |

| 1720 - 1700 | Strong | C=O stretch (ester) |

| 1620 - 1580 | Strong | N-H bend and Aromatic C=C stretch |

| 1300 - 1200 | Strong | C-O stretch (ester) |

| 1100 - 1000 | Strong | C-O stretch (ester) |

| 850 - 750 | Strong | C-Cl stretch |

| 800 - 700 | Strong | Aromatic C-H out-of-plane bend |

Table 4: Predicted Mass Spectrometry (MS) Data

| m/z | Relative Intensity | Possible Fragment |

| 199/201 | High | [M]⁺ (Molecular ion, showing isotopic pattern for Cl) |

| 170/172 | Medium | [M - C₂H₅]⁺ |

| 154/156 | High | [M - OCH₂CH₃]⁺ |

| 126/128 | Medium | [M - COOCH₂CH₃]⁺ |

Experimental Protocols

The following are detailed methodologies for the acquisition of the spectroscopic data presented above. These protocols are based on standard laboratory practices for the analysis of aromatic esters.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To obtain ¹H and ¹³C NMR spectra for structural elucidation.

Instrumentation: A 400 MHz (or higher) NMR spectrometer.

Sample Preparation:

-

Dissolve approximately 5-10 mg of Ethyl 2-amino-6-chlorobenzoate in 0.5-0.7 mL of deuterated chloroform (CDCl₃).

-

Add a small amount of tetramethylsilane (TMS) as an internal standard (0 ppm).

-

Transfer the solution to a clean, dry 5 mm NMR tube.

¹H NMR Acquisition Parameters:

-

Pulse Program: Standard single-pulse experiment (zg30).

-

Number of Scans: 16-32.

-

Relaxation Delay: 1.0 - 2.0 seconds.

-

Acquisition Time: 3-4 seconds.

-

Spectral Width: -2 to 12 ppm.

¹³C NMR Acquisition Parameters:

-

Pulse Program: Proton-decoupled ¹³C experiment (zgpg30).

-

Number of Scans: 1024 or more, depending on sample concentration.

-

Relaxation Delay: 2.0 seconds.

-

Acquisition Time: 1-2 seconds.

-

Spectral Width: 0 to 220 ppm.

Data Processing:

-

Apply Fourier transformation to the acquired free induction decay (FID).

-

Phase correct the resulting spectrum.

-

Calibrate the chemical shift scale using the TMS signal at 0 ppm.

-

Integrate the peaks in the ¹H NMR spectrum.

Infrared (IR) Spectroscopy

Objective: To identify the functional groups present in the molecule.

Instrumentation: A Fourier-Transform Infrared (FT-IR) spectrometer.

Sample Preparation (Attenuated Total Reflectance - ATR):

-

Ensure the ATR crystal is clean by wiping it with a solvent such as isopropanol and allowing it to dry completely.

-

Record a background spectrum of the empty ATR accessory.

-

Place a small amount of the solid Ethyl 2-amino-6-chlorobenzoate sample directly onto the ATR crystal.

-

Apply pressure using the anvil to ensure good contact between the sample and the crystal.

-

Collect the sample spectrum.

Acquisition Parameters:

-

Spectral Range: 4000 - 400 cm⁻¹.

-

Resolution: 4 cm⁻¹.

-

Number of Scans: 16-32.

Mass Spectrometry (MS)

Objective: To determine the molecular weight and fragmentation pattern of the molecule.

Instrumentation: A Gas Chromatograph-Mass Spectrometer (GC-MS) with an Electron Ionization (EI) source.

Sample Preparation:

-

Dissolve a small amount of Ethyl 2-amino-6-chlorobenzoate in a volatile organic solvent (e.g., dichloromethane or ethyl acetate) to a concentration of approximately 1 mg/mL.

GC-MS Parameters:

-

Injection Volume: 1 µL.

-

Injector Temperature: 250 °C.

-

Carrier Gas: Helium at a constant flow rate of 1 mL/min.

-

Oven Temperature Program:

-

Initial temperature: 50 °C, hold for 2 minutes.

-

Ramp: Increase to 280 °C at a rate of 10 °C/min.

-

Final hold: Hold at 280 °C for 5 minutes.

-

-

MS Ion Source Temperature: 230 °C.

-

MS Quadrupole Temperature: 150 °C.

-

Ionization Mode: Electron Ionization (EI) at 70 eV.

-

Mass Range: m/z 40 - 500.

Visualization of Spectroscopic Workflow

The following diagram illustrates a typical workflow for the spectroscopic analysis of a synthesized chemical compound.

Caption: General workflow for the synthesis and spectroscopic characterization of a chemical compound.

Navigating the Solubility Landscape of Ethyl 2-amino-6-chlorobenzoate: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility characteristics of Ethyl 2-amino-6-chlorobenzoate, a key intermediate in pharmaceutical synthesis. Due to the limited availability of specific quantitative solubility data for this compound in public literature, this paper also presents data for the structurally related compound, 2-Amino-6-chlorobenzoic acid, to offer valuable insights. Furthermore, a detailed experimental protocol for determining solubility via the isothermal shake-flask method is provided, enabling researchers to generate precise data for their specific applications.

Solubility Profile of Ethyl 2-amino-6-chlorobenzoate

For a related isomer, Ethyl 4-amino-2-chlorobenzoate, it is reported to be "very slightly soluble," with a calculated aqueous solubility of 0.38 g/L at 25 °C. While this provides a general indication of the solubility of similar structures, it is not a direct measure for Ethyl 2-amino-6-chlorobenzoate.

Solubility Data of Structurally Analogous 2-Amino-6-chlorobenzoic Acid

To provide a practical reference point, the following table summarizes the mole fraction solubility of the parent carboxylic acid, 2-Amino-6-chlorobenzoic acid, in various organic solvents at different temperatures. This data, determined by the saturated shake-flask method, can guide solvent selection for reactions and purifications involving its ethyl ester derivative.[1] The descending order of mole fraction solubility at a given temperature is N-methyl pyrrolidone (NMP) > ethanol > ethyl acetate > n-propanol > isopropanol > n-butanol > ethylene glycol (EG) > isobutanol > n-heptanol > 1-octanol > acetonitrile > toluene > water > cyclohexane.[1]

| Solvent | Temperature (K) | Mole Fraction Solubility (10^3 * x) |

| Acetonitrile | 278.15 | 1.98 |

| 283.15 | 2.36 | |

| 288.15 | 2.81 | |

| 293.15 | 3.35 | |

| 298.15 | 4.00 | |

| 303.15 | 4.78 | |

| 308.15 | 5.71 | |

| 313.15 | 6.83 | |

| 318.15 | 8.16 | |

| 323.15 | 9.75 | |

| n-Propanol | 278.15 | 11.21 |

| 283.15 | 13.09 | |

| 288.15 | 15.22 | |

| 293.15 | 17.68 | |

| 298.15 | 20.55 | |

| 303.15 | 23.88 | |

| 308.15 | 27.75 | |

| 313.15 | 32.25 | |

| 318.15 | 37.49 | |

| 323.15 | 43.58 | |

| Toluene | 278.15 | 0.89 |

| 283.15 | 1.05 | |

| 288.15 | 1.25 | |

| 293.15 | 1.49 | |

| 298.15 | 1.78 | |

| 303.15 | 2.12 | |

| 308.15 | 2.53 | |

| 313.15 | 3.01 | |

| 318.15 | 3.59 | |

| 323.15 | 4.28 | |

| n-Butanol | 278.15 | 8.89 |

| 283.15 | 10.32 | |

| 288.15 | 11.98 | |

| 293.15 | 13.91 | |

| 298.15 | 16.15 | |

| 303.15 | 18.75 | |

| 308.15 | 21.77 | |

| 313.15 | 25.27 | |

| 318.15 | 29.34 | |

| 323.15 | 34.06 | |

| Ethanol | 278.15 | 14.35 |

| 283.15 | 16.63 | |

| 288.15 | 19.26 | |

| 293.15 | 22.31 | |

| 298.15 | 25.83 | |

| 303.15 | 29.91 | |

| 308.15 | 34.63 | |

| 313.15 | 40.10 | |

| 318.15 | 46.43 | |

| 323.15 | 53.76 | |

| Isopropanol | 278.15 | 9.85 |

| 283.15 | 11.46 | |

| 288.15 | 13.33 | |

| 293.15 | 15.51 | |

| 298.15 | 18.04 | |

| 303.15 | 20.98 | |

| 308.15 | 24.40 | |

| 313.15 | 28.38 | |

| 318.15 | 33.01 | |

| 323.15 | 38.39 | |

| Ethylene Glycol | 278.15 | 7.95 |

| 283.15 | 9.32 | |

| 288.15 | 10.93 | |

| 293.15 | 12.81 | |

| 298.15 | 14.99 | |

| 303.15 | 17.55 | |

| 308.15 | 20.54 | |

| 313.15 | 24.04 | |

| 318.15 | 28.13 | |

| 323.15 | 32.91 | |

| Cyclohexane | 278.15 | 0.11 |

| 283.15 | 0.13 | |

| 288.15 | 0.16 | |

| 293.15 | 0.19 | |

| 298.15 | 0.23 | |

| 303.15 | 0.28 | |

| 308.15 | 0.34 | |

| 313.15 | 0.41 | |

| 318.15 | 0.50 | |

| 323.15 | 0.61 | |

| Ethyl Acetate | 278.15 | 12.18 |

| 283.15 | 14.28 | |

| 288.15 | 16.75 | |

| 293.15 | 19.64 | |

| 298.15 | 23.03 | |

| 303.15 | 26.99 | |

| 308.15 | 31.64 | |

| 313.15 | 37.08 | |

| 318.15 | 43.46 | |

| 323.15 | 50.93 | |

| 1-Octanol | 278.15 | 3.51 |

| 283.15 | 4.10 | |

| 288.15 | 4.79 | |

| 293.15 | 5.60 | |

| 298.15 | 6.54 | |

| 303.15 | 7.64 | |

| 308.15 | 8.92 | |

| 313.15 | 10.42 | |

| 318.15 | 12.17 | |

| 323.15 | 14.21 | |

| n-Heptanol | 278.15 | 4.49 |

| 283.15 | 5.22 | |

| 288.15 | 6.07 | |

| 293.15 | 7.06 | |

| 298.15 | 8.21 | |

| 303.15 | 9.55 | |

| 308.15 | 11.11 | |

| 313.15 | 12.92 | |

| 318.15 | 15.03 | |

| 323.15 | 17.48 | |

| Isobutanol | 278.15 | 7.15 |

| 283.15 | 8.31 | |

| 288.15 | 9.66 | |

| 293.15 | 11.23 | |

| 298.15 | 13.06 | |

| 303.15 | 15.19 | |

| 308.15 | 17.66 | |

| 313.15 | 20.54 | |

| 318.15 | 23.89 | |

| 323.15 | 27.78 | |

| Water | 278.15 | 0.15 |

| 283.15 | 0.18 | |

| 288.15 | 0.21 | |

| 293.15 | 0.25 | |

| 298.15 | 0.30 | |

| 303.15 | 0.36 | |

| 308.15 | 0.43 | |

| 313.15 | 0.52 | |

| 318.15 | 0.62 | |

| 323.15 | 0.74 | |

| N-Methyl Pyrrolidone | 278.15 | 145.21 |

| 283.15 | 161.43 | |

| 288.15 | 179.03 | |

| 293.15 | 198.24 | |

| 298.15 | 219.23 | |

| 303.15 | 242.20 | |

| 308.15 | 267.38 | |

| 313.15 | 295.03 | |

| 318.15 | 325.43 | |

| 323.15 | 358.89 |

Experimental Protocol: Isothermal Saturation (Shake-Flask) Method

The following is a detailed protocol for the experimental determination of the solubility of Ethyl 2-amino-6-chlorobenzoate in organic solvents. This method is widely accepted for generating reliable equilibrium solubility data.

3.1. Materials and Equipment

-

Ethyl 2-amino-6-chlorobenzoate (solute) of known purity

-

Selected organic solvent (of analytical grade or higher)

-

Analytical balance (accurate to at least 0.1 mg)

-

Vials with airtight seals (e.g., screw-cap vials with PTFE septa)

-

Thermostatically controlled orbital shaker or magnetic stirrer with a water bath

-

Syringe filters (e.g., 0.22 µm PTFE)

-

Volumetric flasks and pipettes

-

Evaporating dish or pre-weighed vials for gravimetric analysis

-

Drying oven

-

Desiccator

3.2. Procedure

-

Preparation of Saturated Solution:

-

Add an excess amount of Ethyl 2-amino-6-chlorobenzoate to a vial containing a known volume or mass of the selected organic solvent. The presence of undissolved solid is essential to ensure that a saturated solution is in equilibrium with the solid phase.

-

Securely seal the vial to prevent any solvent evaporation during the experiment.

-

-

Equilibration:

-

Place the sealed vial in a thermostatically controlled shaker or stirrer set to the desired constant temperature (e.g., 298.15 K / 25 °C).

-

Agitate the mixture at a constant speed for a predetermined period (typically 24 to 72 hours) to allow the system to reach equilibrium. The time required to reach equilibrium should be determined experimentally by taking measurements at different time points (e.g., 24, 48, and 72 hours) until consecutive measurements show no significant change in concentration.

-

-

Sample Withdrawal and Phase Separation:

-

Once equilibrium is reached, cease agitation and allow the excess solid to settle.

-

Carefully withdraw a known volume of the supernatant (the clear, saturated solution) using a syringe.

-

Immediately filter the withdrawn sample through a syringe filter into a pre-weighed, clean, and dry container. This step is crucial to remove any undissolved microparticles.

-

-

Gravimetric Analysis:

-

Accurately weigh the container with the filtered saturated solution to determine the mass of the solution.

-

Evaporate the solvent from the solution in the container using a gentle stream of nitrogen or by placing it in a drying oven at a temperature well below the boiling point of the solvent and the melting point of the solute.

-

Once the solvent is fully evaporated, place the container with the solid residue in a desiccator to cool to room temperature.

-

Weigh the container with the dry solid residue. Repeat the drying and weighing process until a constant mass is achieved.

-

3.3. Data Calculation

-

Mass of the solute: (Mass of container + dry residue) - (Mass of empty container)

-

Mass of the solvent: (Mass of container + solution) - (Mass of container + dry residue)

-

Solubility ( g/100 g solvent): (Mass of solute / Mass of solvent) * 100

-

Solubility (g/L): (Mass of solute / Volume of solution withdrawn)

Visualizing the Process: Experimental Workflow

The following diagram illustrates the key stages of the isothermal shake-flask method for determining solubility.

References

"physical and chemical properties of Ethyl 2-amino-6-chlorobenzoate"

An In-Depth Technical Guide to Ethyl 2-amino-6-chlorobenzoate

Introduction

Ethyl 2-amino-6-chlorobenzoate is an organic compound belonging to the class of substituted benzoate esters. Its structure, featuring an amino group and a chlorine atom ortho to the ethyl ester on a benzene ring, makes it a valuable intermediate in organic synthesis. This guide provides a comprehensive overview of its physical and chemical properties, drawing on available data for the compound and its structural isomers. The information is intended for researchers, scientists, and professionals in drug development and chemical synthesis.

Chemical and Physical Properties

The properties of Ethyl 2-amino-6-chlorobenzoate are summarized below. Data for this specific isomer is limited, so properties of related compounds are included for context where appropriate.

General Information

| Property | Value | Source |

| CAS Number | 172217-11-7 | [1][2] |

| Molecular Formula | C₉H₁₀ClNO₂ | [2] |

| Molecular Weight | 199.63 g/mol | [2] |

| SMILES | O=C(OCC)C1=C(Cl)C=CC=C1N | [2] |

| Purity | 96+% | [1] |

Physical Properties

| Property | Value | Notes |

| Appearance | Off-white solid | Inferred from related compounds like Ethyl 4-amino-2-chlorobenzoate.[3] |

| Melting Point | No data available | --- |

| Boiling Point | No data available | [2] |

| Solubility | Moderate solubility in organic solvents | Inferred from typical properties of benzoate esters.[4] |

| Density | No data available | --- |

Spectroscopic Data

-

¹H NMR: Protons of the ethyl group (a triplet and a quartet), aromatic protons, and a broad singlet for the amine (NH₂) protons are expected.

-

¹³C NMR: Signals for the ethyl group carbons, aromatic carbons (some showing splitting due to chlorine), and a carbonyl carbon from the ester group are anticipated.

-

IR Spectroscopy: Characteristic absorption bands are expected for N-H stretching (amine), C=O stretching (ester), C-O stretching, and C-Cl stretching.

-

Mass Spectrometry: The mass spectrum would show a molecular ion peak (M+) and a characteristic M+2 peak due to the chlorine isotope (³⁷Cl).

Chemical Properties and Reactivity

Handling and Storage

The compound should be stored in a dark place under an inert atmosphere at 2-8°C.[2]

Safety and Hazards

It is classified with the following hazard statements:

-

H315: Causes skin irritation.[2]

-

H319: Causes serious eye irritation.[2]

-

H335: May cause respiratory irritation.[2]

-

H412: Harmful to aquatic life with long-lasting effects.[2] The signal word is "Warning".[2]

Reactivity

The structure of Ethyl 2-amino-6-chlorobenzoate contains several reactive sites:

-

Amino Group: The primary amine is nucleophilic and can undergo reactions such as acylation, alkylation, and diazotization. It can also participate in coupling reactions.[4]

-

Ester Group: The ethyl ester can be hydrolyzed to the corresponding carboxylic acid (2-amino-6-chlorobenzoic acid) under acidic or basic conditions.

-

Aromatic Ring: The benzene ring can undergo electrophilic aromatic substitution, with the positions directed by the activating amino group and the deactivating, ortho-, para-directing chloro and ester groups.

The precursor, 2-amino-6-chlorobenzoic acid, is utilized as a reagent in peptide chemistry and in the synthesis of the pesticide pyrithiobac-sodium.[5] This suggests that the ethyl ester derivative can serve as a protected form of the carboxylic acid or as a starting material for similar synthetic applications.

Experimental Protocols

Detailed experimental protocols for the synthesis of Ethyl 2-amino-6-chlorobenzoate are not explicitly published. However, a standard esterification procedure, often referred to as Fischer esterification, is a common method for its preparation. The following is a representative protocol based on the synthesis of a similar compound, ethyl 4-amino-3-chlorobenzoate.[6]

Synthesis of Ethyl 2-amino-6-chlorobenzoate via Fischer Esterification

This protocol describes the synthesis from the corresponding carboxylic acid.

Materials:

-

2-amino-6-chlorobenzoic acid

-

Absolute Ethanol (EtOH)

-

Thionyl chloride (SOCl₂) or concentrated Sulfuric Acid (H₂SO₄) as a catalyst

-

10% Sodium Carbonate (Na₂CO₃) solution

-

Distilled water

Procedure:

-

A suspension of 2-amino-6-chlorobenzoic acid in absolute ethanol (e.g., ~0.5 M concentration) is prepared in a round-bottom flask equipped with a magnetic stirrer and a reflux condenser.

-

The mixture is cooled in an ice bath to approximately -15°C.[6]

-

Thionyl chloride (approx. 1.2 equivalents) is added dropwise to the stirred suspension, ensuring the temperature remains below -10°C.[6] Alternatively, a catalytic amount of concentrated sulfuric acid can be carefully added.

-

After the addition is complete, the reaction mixture is stirred at 40°C for 30 minutes, then brought to reflux.[6]

-

The reaction is refluxed for several hours (typically 3-12 hours), with progress monitored by Thin Layer Chromatography (TLC).

-

Upon completion, the reaction mixture is cooled, and the excess ethanol is removed under reduced pressure.

-

The resulting residue is carefully neutralized with a 10% aqueous solution of Na₂CO₃.

-

The crude product precipitates and is collected by filtration.

-

The precipitate is washed thoroughly with distilled water to remove any inorganic salts.

-

The final product is recrystallized from a suitable solvent system (e.g., ethanol/water) to yield pure Ethyl 2-amino-6-chlorobenzoate.

Visualizations

General Synthesis and Purification Workflow

The following diagram illustrates a typical workflow for the synthesis and purification of Ethyl 2-amino-6-chlorobenzoate.

Caption: General workflow for the synthesis of Ethyl 2-amino-6-chlorobenzoate.

References

- 1. 2abiotech.net [2abiotech.net]

- 2. 172217-11-7|Ethyl 2-amino-6-chlorobenzoate|BLD Pharm [bldpharm.com]

- 3. Ethyl 4-amino-2-chlorobenzoate | CymitQuimica [cymitquimica.com]

- 4. CAS 16017-69-9: ethyl 4-amino-2-chlorobenzoate [cymitquimica.com]

- 5. goldbio.com [goldbio.com]

- 6. New 4-amino-3-chloro benzoate ester derivatives as EGFR inhibitors: synthesis, in silico and biological analyses - PMC [pmc.ncbi.nlm.nih.gov]

Technical Guide: Safety and Handling of Ethyl 2-amino-6-chlorobenzoate

Disclaimer: A specific Safety Data Sheet (SDS) for Ethyl 2-amino-6-chlorobenzoate (CAS No. 172217-11-7) was not available through the conducted searches. The following guide has been compiled using data from structurally analogous compounds: Ethyl 4-aminobenzoate , Ethyl 2-chlorobenzoate , and 2-Amino-6-chlorobenzoic acid . This information should be used as a preliminary guide for risk assessment and handling procedures. It is imperative to handle Ethyl 2-amino-6-chlorobenzoate with caution and to perform a thorough risk assessment based on its own specific properties once available. The data presented below is for the specified analogous compounds and should not be directly attributed to Ethyl 2-amino-6-chlorobenzoate.

Introduction

This technical guide provides a comprehensive overview of the safety and handling considerations for Ethyl 2-amino-6-chlorobenzoate, aimed at researchers, scientists, and professionals in the field of drug development. Due to the absence of specific safety data for this compound, this guide extrapolates potential hazards and handling protocols from well-documented, structurally similar molecules. The information herein is intended to foster a culture of safety and to provide a framework for the responsible use of this chemical in a laboratory setting.

Hazard Identification and Classification

Based on the hazard profiles of analogous compounds, Ethyl 2-amino-6-chlorobenzoate is likely to be classified as hazardous. The primary hazards are expected to be skin irritation, serious eye irritation, and potential for respiratory tract irritation. Some related compounds also show potential for allergic skin reactions.

GHS Hazard Statements for Analogous Compounds:

-

2-Amino-6-chlorobenzoic acid:

-

Ethyl 4-aminobenzoate:

-

Ethyl 2-chlorobenzoate:

Physical and Chemical Properties

The following tables summarize the physical and chemical properties of the analogous compounds. This data is crucial for understanding the behavior of these substances under various laboratory conditions.

Table 1: Physical and Chemical Properties of Ethyl 4-aminobenzoate

| Property | Value |

| Molecular Formula | C9H11NO2 |

| Molecular Weight | 165.19 g/mol |

| Physical State | Solid |

| Appearance | White crystalline solid |

| Melting Point | 88 - 92 °C (190.4 - 197.6 °F)[4] |

| Boiling Point | 310 °C (590 °F)[3] |

| Flash Point | > 100 °C (> 212 °F)[4] |

| Water Solubility | 1.31 g/L[3] |

| log Pow (octanol/water) | 1.86[3] |

Table 2: Physical and Chemical Properties of Ethyl 2-chlorobenzoate

| Property | Value |

| Molecular Formula | C9H9ClO2 |

| Molecular Weight | 184.62 g/mol [6] |

| Physical State | Liquid |

| Appearance | Colorless to Almost colorless |

| Boiling Point | 241-243 °C |

| Flash Point | > 110 °C (> 230 °F) |

| Density | 1.18 g/mL at 25 °C |

Table 3: Physical and Chemical Properties of 2-Amino-6-chlorobenzoic acid

| Property | Value |

| Molecular Formula | C7H6ClNO2 |

| Molecular Weight | 171.58 g/mol |

| Physical State | Solid |

| Appearance | No data available |

| Melting Point | No data available |

| Boiling Point | No data available |

Toxicological Information

Toxicological data for analogous compounds are presented below. This information is critical for assessing the potential health effects of exposure.

Table 4: Toxicological Data for Ethyl 4-aminobenzoate

| Test | Species | Route | Value |

| LD50 | Rat | Oral | 3,042 mg/kg[3] |

No specific LD50/LC50 data was found for Ethyl 2-chlorobenzoate or 2-Amino-6-chlorobenzoic acid in the provided search results.

Potential Health Effects (based on analogs):

-

Skin Contact: Causes skin irritation. May cause an allergic skin reaction.[1][2][3][4][6]

-

Eye Contact: Causes serious eye irritation.[1][2][3][4][5][6]

-

Ingestion: May be harmful if swallowed.[4]

Experimental Protocols and Handling Procedures

The following sections detail generalized experimental protocols for the safe handling, storage, and disposal of aromatic amino and chloro compounds, based on the information available for the analogs.

5.1. Personal Protective Equipment (PPE)

A risk assessment should always be conducted before handling the material. The following diagram illustrates the relationship between the identified hazards and the required personal protective equipment.

Caption: Relationship between potential hazards and required PPE.

5.2. Safe Handling Workflow

Adherence to a strict handling workflow is essential to minimize exposure.

Caption: A generalized workflow for the safe handling of chemical compounds.

5.3. Storage

-

Store in a tightly closed container in a dry and well-ventilated place.[1]

-

Keep in a dry, cool and well-ventilated place.

-

For Ethyl 2-amino-6-chlorobenzoate specifically, some suppliers recommend storage at 2-8°C, in a dark place under an inert atmosphere.

5.4. Disposal

Dispose of contents and container to an approved waste disposal plant in accordance with local, regional, and national regulations.[1] Do not let the product enter drains.

Emergency Procedures

6.1. First Aid Measures

The following diagram outlines the recommended first aid procedures based on the information for analogous compounds.

Caption: First aid procedures for different routes of exposure.

6.2. Accidental Release Measures

In the event of a spill, follow these procedures:

-

Personal Precautions: Ensure adequate ventilation. Evacuate personnel to safe areas. Wear appropriate personal protective equipment (see section 5.1). Avoid dust formation.[4]

-

Environmental Precautions: Prevent further leakage or spillage if safe to do so. Do not let product enter drains.[4]

-

Methods for Containment and Cleaning Up: Sweep up and shovel into a suitable, closed container for disposal.[2] Avoid generating dust. After material pickup is complete, wash the spill site.[7]

6.3. Fire-Fighting Measures

-

Suitable Extinguishing Media: Use a dry chemical, carbon dioxide (CO2), water spray, or foam. For a small fire, a tri-class dry chemical fire extinguisher is recommended.[7]

-

Specific Hazards: Thermal decomposition can lead to the release of irritating and toxic gases and vapors, including nitrogen oxides (NOx), carbon monoxide (CO), carbon dioxide (CO2), and hydrogen chloride gas.

-

Protective Equipment: Firefighters should wear self-contained breathing apparatus (SCBA) and full protective gear.[2]

Stability and Reactivity

-

Reactivity: No specific reactivity hazards are known under normal conditions.

-

Chemical Stability: Stable under recommended storage conditions.[2]

-

Conditions to Avoid: Incompatible products, excess heat, and formation of dust.

-

Incompatible Materials: Strong oxidizing agents.[7]

-

Hazardous Decomposition Products: Under fire conditions, may produce nitrogen oxides (NOx), carbon monoxide (CO), carbon dioxide (CO2), and hydrogen chloride gas.

This guide provides a foundational understanding of the safety and handling requirements for Ethyl 2-amino-6-chlorobenzoate based on available data for similar compounds. It is the responsibility of the user to conduct a thorough risk assessment and to consult with their institution's safety office before commencing any work with this chemical.

References

- 1. echemi.com [echemi.com]

- 2. fishersci.com [fishersci.com]

- 3. cdnisotopes.com [cdnisotopes.com]

- 4. assets.thermofisher.cn [assets.thermofisher.cn]

- 5. fishersci.com [fishersci.com]

- 6. Ethyl 2-chlorobenzoate | C9H9ClO2 | CID 81783 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. Ethyl 4-Aminobenzoate SDS (Safety Data Sheet) | Flinn Scientific [flinnsci.com]

An In-Depth Technical Guide to the Synthesis of Ethyl 2-amino-6-chlorobenzoate

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis of Ethyl 2-amino-6-chlorobenzoate, a key intermediate in the pharmaceutical and chemical industries. This document outlines the primary starting materials, detailed experimental protocols, and relevant chemical principles.

Introduction

Ethyl 2-amino-6-chlorobenzoate, also known as ethyl 6-chloroanthranilate, is a substituted aromatic ester. Its structure, featuring an amino group, a chlorine atom, and an ethyl ester on a benzene ring, makes it a versatile building block for the synthesis of a variety of more complex molecules, including pharmaceuticals and agrochemicals. The primary and most direct route for its synthesis involves the esterification of 2-amino-6-chlorobenzoic acid.

Primary Starting Material: 2-Amino-6-chlorobenzoic Acid

The principal starting material for the synthesis of Ethyl 2-amino-6-chlorobenzoate is 2-amino-6-chlorobenzoic acid . This compound is commercially available from various chemical suppliers.

Table 1: Properties of 2-Amino-6-chlorobenzoic Acid

| Property | Value |

| CAS Number | 2148-56-3 |

| Molecular Formula | C₇H₆ClNO₂ |

| Molecular Weight | 171.58 g/mol |

| Appearance | Off-white to beige crystalline powder |

| Melting Point | 148-152 °C |

Synthetic Route: Fischer-Speier Esterification

The most common and efficient method for the synthesis of Ethyl 2-amino-6-chlorobenzoate from 2-amino-6-chlorobenzoic acid is the Fischer-Speier esterification . This classic organic reaction involves the acid-catalyzed esterification of a carboxylic acid with an alcohol. In this case, 2-amino-6-chlorobenzoic acid is reacted with an excess of ethanol in the presence of a strong acid catalyst, typically concentrated sulfuric acid.

The reaction is an equilibrium process. To drive the reaction towards the formation of the ester product, a large excess of ethanol is used, acting as both a reactant and the solvent. The acid catalyst protonates the carbonyl oxygen of the carboxylic acid, increasing its electrophilicity and facilitating nucleophilic attack by the ethanol.

It is important to note that the basic amino group (-NH₂) on the benzene ring can be protonated by the strong acid catalyst, forming an ammonium salt. This necessitates the use of at least a stoichiometric amount of the acid catalyst to ensure enough is available to catalyze the esterification.[1]

Detailed Experimental Protocol

This section provides a detailed procedure for the synthesis of Ethyl 2-amino-6-chlorobenzoate via Fischer-Speier esterification.

Table 2: Reagents and Materials

| Reagent/Material | Grade | Molar Mass ( g/mol ) | Notes |

| 2-Amino-6-chlorobenzoic acid | ≥98% | 171.58 | Starting material |

| Ethanol, absolute | Anhydrous | 46.07 | Reactant and solvent |

| Sulfuric acid, concentrated | 98% | 98.08 | Catalyst |

| Sodium carbonate solution | 10% aqueous | 105.99 | For neutralization |

| Ethyl acetate | Reagent grade | 88.11 | For extraction |

| Anhydrous sodium sulfate | Reagent grade | 142.04 | For drying |

| Deionized water | - | 18.02 | - |

Procedure:

-

Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, suspend 2-amino-6-chlorobenzoic acid (1.0 equivalent) in absolute ethanol (10-20 molar equivalents).

-

Catalyst Addition: While stirring the suspension at room temperature, slowly add concentrated sulfuric acid (1.0-1.2 equivalents) dropwise. The addition is exothermic, and a precipitate of the aminobenzoic acid sulfate salt may form.

-

Reflux: Heat the reaction mixture to a gentle reflux (approximately 78 °C) and maintain for 4-6 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

-

Work-up: After the reaction is complete, allow the mixture to cool to room temperature. Slowly pour the reaction mixture into a beaker containing ice-cold water.

-

Neutralization: Carefully neutralize the acidic solution by the dropwise addition of a 10% aqueous sodium carbonate solution until the pH is approximately 8. This will cause the precipitation of the crude ethyl 2-amino-6-chlorobenzoate.

-

Extraction: Extract the aqueous mixture with ethyl acetate (3 x volume of the aqueous layer). Combine the organic layers.

-

Washing and Drying: Wash the combined organic layers with brine (saturated NaCl solution), and then dry over anhydrous sodium sulfate.

-

Solvent Removal: Filter off the drying agent and remove the ethyl acetate under reduced pressure using a rotary evaporator to yield the crude product.

-

Purification: The crude product can be further purified by recrystallization from a suitable solvent system, such as ethanol/water, to afford the pure Ethyl 2-amino-6-chlorobenzoate.

Quantitative Data

The following table summarizes typical quantitative data for the synthesis of Ethyl 2-amino-6-chlorobenzoate. Actual yields may vary depending on the specific reaction conditions and scale.

Table 3: Reaction Parameters and Expected Outcome

| Parameter | Value |

| Typical Yield | 85-95% |

| Purity (after recrystallization) | >98% |

| Reaction Time | 4-6 hours |

| Reaction Temperature | ~78 °C (refluxing ethanol) |

Conclusion

The synthesis of Ethyl 2-amino-6-chlorobenzoate from 2-amino-6-chlorobenzoic acid via Fischer-Speier esterification is a reliable and high-yielding method. This in-depth guide provides the necessary details for researchers, scientists, and drug development professionals to successfully perform this synthesis. The straightforward procedure and readily available starting materials make this an accessible route to a valuable chemical intermediate. Careful control of reaction conditions, particularly the amount of acid catalyst and the removal of water, is crucial for maximizing the yield and purity of the final product.

References

Methodological & Application

Applications of Ethyl 2-amino-6-chlorobenzoate in Organic Synthesis: Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals

Ethyl 2-amino-6-chlorobenzoate is a versatile bifunctional molecule that serves as a valuable starting material in the synthesis of a variety of heterocyclic compounds with significant biological and pharmaceutical activities. Its strategic placement of an amino group, a chloro substituent, and an ethyl ester on the benzene ring allows for diverse chemical transformations. This document provides detailed application notes and experimental protocols for the use of ethyl 2-amino-6-chlorobenzoate in key organic synthesis reactions, including the construction of quinazolinones and participation in palladium-catalyzed cross-coupling reactions.

Application 1: Synthesis of Quinazolinone Derivatives

Quinazolinones are a prominent class of nitrogen-containing heterocycles that exhibit a broad spectrum of biological activities, including anticancer, anti-inflammatory, and antimicrobial properties. Ethyl 2-amino-6-chlorobenzoate can be a key precursor for the synthesis of 8-chloro-substituted quinazolin-4(3H)-ones. The general synthetic strategy involves a two-step sequence: acylation of the amino group followed by cyclocondensation.

General Synthetic Pathway for Quinazolinones

Caption: Synthesis of 8-chloro-quinazolin-4(3H)-ones.

Experimental Protocol: Synthesis of 8-Chloro-2-methylquinazolin-4(3H)-one

This protocol describes a representative synthesis of an 8-chloro-quinazolin-4(3H)-one derivative.

Materials:

-

Ethyl 2-amino-6-chlorobenzoate

-

Acetyl chloride

-

Pyridine (anhydrous)

-

Acetic anhydride

-

Hydrazine hydrate

-

Ethanol

-

Dichloromethane (DCM, anhydrous)

-